molecular formula C17H18BrNO4S2 B3458262 1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine

1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine

Cat. No.: B3458262
M. Wt: 444.4 g/mol
InChI Key: FTHVTCAQBMERFC-UHFFFAOYSA-N
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Description

1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H18BrNO4S2 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.98606 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine is a synthetic compound belonging to the piperidine family, characterized by its unique dual sulfonamide substitution pattern. Its molecular formula is C17H18BrNO4S2, with a molecular weight of approximately 444.36 g/mol. The compound's structure includes a piperidine ring substituted with sulfonyl groups and a bromophenyl moiety, contributing to its potential biological activities and reactivity in various chemical environments.

The synthesis of this compound typically involves multi-step reactions, including N-sulfonation processes. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Key areas of activity include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound demonstrate significant antibacterial properties. Similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. In related studies, several piperidine derivatives exhibited strong inhibitory effects with low IC50 values, indicating their potential therapeutic applications .
  • Drug Metabolism Interactions : Interaction studies have highlighted the compound's binding affinity with cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolic pathways in pharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus, with some compounds achieving IC50 values below 5 µM, demonstrating strong antibacterial potential .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of sulfonamide derivatives on urease revealed that some compounds had IC50 values as low as 0.63 µM, indicating high potency as urease inhibitors. This activity is particularly relevant for conditions like kidney stones where urease plays a critical role .
  • Binding Affinity Analysis : Docking studies conducted on related compounds demonstrated favorable binding interactions with bovine serum albumin (BSA), further supporting their potential for therapeutic applications in drug formulation .

Data Table: Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
This compoundC17H18BrNO4S2TBDTBDTBD
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleC15H16ClN3O2S25.02.140.63
1-(4-Bromophenyl)-N-(3-methylsulfanyl)phenypiperidineC19H21BrN2O3S2TBDTBDTBD

Properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonylphenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c18-14-7-9-15(10-8-14)24(20,21)16-5-4-6-17(13-16)25(22,23)19-11-2-1-3-12-19/h4-10,13H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHVTCAQBMERFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.